molecular formula C16H13FN4O3 B2386489 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902963-58-0

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2386489
CAS RN: 902963-58-0
M. Wt: 328.303
InChI Key: INULOPVMJLXODU-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C16H13FN4O3 and its molecular weight is 328.303. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide, have been identified as selective ligands for the translocator protein (18 kDa). These compounds, like DPA-714, are designed with fluorine atoms to enable labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). The radiosynthesis of [18F]DPA-714, a compound in this series, has been automated and involves a tosyloxy-for-fluorine nucleophilic aliphatic substitution. This process allows for the production of high-purity and high-specific-activity radioligands suitable for PET imaging, especially in the context of neuroinflammatory processes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis and Characterization of Fluorouracil Derivatives

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is structurally related to fluorouracil derivatives, which are synthesized for various applications, including antitumor activities. Studies involving the synthesis and characterization of these compounds, such as (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)propanoic acid, have been conducted to explore their potential in medical applications. These compounds have been synthesized using 5-fluorouracil-1-yl acetic acid and L/D-alanine methyl ester, with yields ranging from 80% to 82%. The resulting compounds are characterized using techniques such as NMR, IR, MS, and specific rotation measurements, providing a foundation for further research into their biological activities and potential therapeutic uses (Xiong Jing, 2011).

Antitumor Activities of Pyrimidine Derivatives

Research on pyrimidine derivatives, closely related to 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide, has shown that these compounds have selective antitumor activities. A study synthesizing (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic acid derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester revealed that these compounds exhibit antitumor activities in vitro. The antitumor effect is attributed to the structure of the compounds, suggesting the potential therapeutic applications of similar pyrimidine derivatives in cancer treatment (Xiong Jing, 2011).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c17-11-5-3-10(4-6-11)8-21-15(23)12-2-1-7-19-14(12)20(16(21)24)9-13(18)22/h1-7H,8-9H2,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULOPVMJLXODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

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